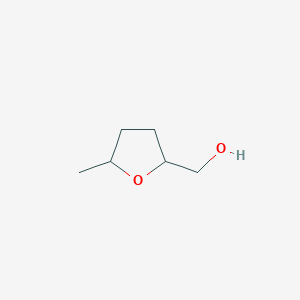
Tetrahydro-5-methylfuran-2-methanol
Vue d'ensemble
Description
Tetrahydro-5-methylfuran-2-methanol, also known as 5-Methyltetrahydrofuran-2-methanol, is a chemical compound with the molecular formula C6H12O2 . It is also referred to by other names such as 5-(Hydroxymethyl)tetrahydro-2-furanol and Furfuryl alcohol, tetrahydro-5-methyl .
Synthesis Analysis
Tetrahydro-5-methyl-2-furanol is an intermediate in synthesizing 2,3-Dihydro-2-methylfuran, which is a general reagent used in the next generation of biofuels .Molecular Structure Analysis
The molecular structure of Tetrahydro-5-methylfuran-2-methanol can be represented by the IUPAC Standard InChI: InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3 . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis
Tetrahydro-5-methyl-2-furanmethanol has a boiling point of 72 °C (at a pressure of 12 Torr) and a density of 0.995 g/cm3 at 25 °C . The molecular weight of this compound is 116.1583 .Applications De Recherche Scientifique
Food Industry: Natural Preservative
The compound has been explored for its potential as a natural preservative in the food industry. Studies have shown that it can be part of essential oil emulsions with antibacterial and antioxidant properties, suitable for preserving food naturally .
Organic Synthesis: Solvent and Intermediate
In organic chemistry, (5-methyloxolan-2-yl)methanol serves as a solvent and an intermediate for various syntheses. Its unique properties make it valuable for reactions requiring specific steric and electronic environments .
Pharmaceuticals: Drug Development
This compound is also significant in pharmaceutical research, where it can be used to develop new drug formulations or as a building block for active pharmaceutical ingredients, leveraging its chemical stability and reactivity .
Material Science: Polymer Production
In material science, (5-methyloxolan-2-yl)methanol is used in the production of polymers. Its incorporation into polymer chains can enhance the material properties such as flexibility, durability, and resistance to chemicals .
Environmental Science: Biomass Conversion
It plays a role in the conversion of biomass into valuable chemicals. As a product of biomass-derived furans, it is a key intermediate in transforming renewable resources into fuels and chemicals .
Analytical Chemistry: Chromatography
Due to its unique chemical properties, (5-methyloxolan-2-yl)methanol is used in chromatography as a standard for calibrating instruments and ensuring the accuracy of analytical results .
Safety and Hazards
Propriétés
IUPAC Name |
(5-methyloxolan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-6(4-7)8-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHHBOJPSQUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294619 | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-5-methylfuran-2-methanol | |
CAS RN |
6126-49-4, 54774-28-6 | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6126-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5-methylfuran-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol (trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-5-methyl-2-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-5-methylfuran-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the tunable selectivity of HMF hydrogenation towards either 2,5-dimethylfuran (DMF) or MTHFM by adjusting CO2 pressure. What is the significance of being able to selectively produce MTHFM?
A1: While the research primarily focuses on maximizing DMF yield, the ability to selectively produce MTHFM [] is significant due to its potential applications. MTHFM serves as a platform chemical, meaning it can be further converted into various valuable products. These include potential biofuels, solvents, and building blocks for polymers. Therefore, the tunability of the reaction to favor MTHFM production opens avenues for exploring its diverse applications.
Q2: Can you elaborate on the role of CO2 pressure in dictating the selectivity towards MTHFM during HMF hydrogenation?
A2: The research demonstrates that a CO2 pressure of 10 MPa leads to a high selectivity towards MTHFM. [] While the exact mechanism is not fully elucidated within this paper, it suggests that CO2 might influence the reaction pathway by:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





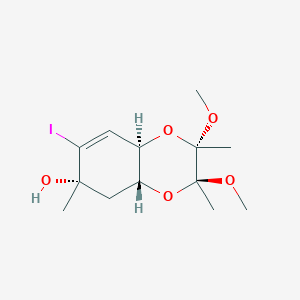
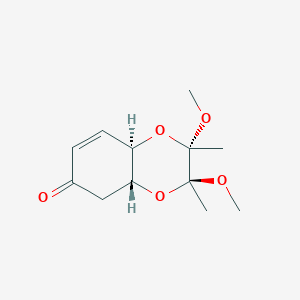

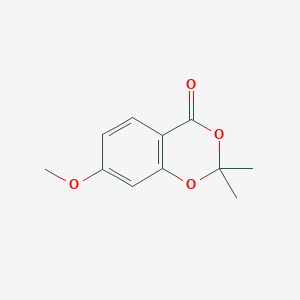

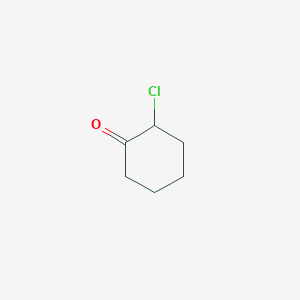
![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)




